5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to by its identifier F3226-1198) is a heterocyclic molecule featuring a pyrrolone core substituted with a 4-chlorophenyl group, a 4,5-dimethylthiazolyl moiety, a hydroxyl group, and a thiophene-2-carbonyl unit. This compound has been identified as a potent inhibitor of matriptase, a serine protease implicated in cancer progression and inflammatory diseases. In a high-throughput screen, F3226-1198 demonstrated an IC50 of 2.6 μM, outperforming structurally related compounds in the same study .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(12-5-7-13(21)8-6-12)15(18(25)19(23)26)17(24)14-4-3-9-27-14/h3-9,16,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCRQFEPMSZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and pharmacological properties.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₃ClN₄OS
- Molecular Weight : 390.89 g/mol
- Key Functional Groups :
- Thiazole ring
- Pyrrole moiety
- Hydroxy group
- Thiophene carbonyl
The compound's structure features a chlorophenyl group, which is significant for its biological activity. The presence of the thiazole and thiophene rings contributes to its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves the condensation of a chlorophenyl hydrazine derivative with a thiazole aldehyde under reflux conditions. Following this, an oxidative cyclization step is performed to form the pyrrole structure. This multi-step synthesis has been optimized to yield high purity and good yields of the target compound .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. For instance, compounds with similar structural motifs have shown significant activity in picrotoxin-induced convulsion models. The thiazole ring is believed to enhance this activity by modulating neurotransmitter systems involved in seizure pathways .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl and thiazole moieties can significantly impact cytotoxicity. For example, similar thiazole-containing compounds have demonstrated IC₅₀ values in the low micromolar range against HeLa and A-431 cancer cell lines, suggesting that our target compound may exhibit comparable or enhanced activity .
The proposed mechanism of action for compounds with similar structures includes:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of oxidative stress markers.
Study 1: Anticonvulsant Properties
In a controlled study using a picrotoxin model, a related thiazole derivative exhibited an ED₅₀ of approximately 18.4 mg/kg, indicating strong anticonvulsant properties. The study emphasized the importance of the thiazole moiety in enhancing activity against seizures .
Study 2: Cytotoxic Effects on Cancer Cells
Another research effort assessed the cytotoxicity of structurally related compounds against various cancer cell lines. The results indicated that certain modifications led to IC₅₀ values lower than those observed for standard chemotherapeutic agents like doxorubicin. Notably, compounds with electron-donating groups on the phenyl ring showed increased potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₄OS |
| Molecular Weight | 390.89 g/mol |
| Anticonvulsant ED₅₀ | ~18.4 mg/kg |
| Cytotoxicity (HeLa) IC₅₀ | <10 µM |
| Cytotoxicity (A-431) IC₅₀ | <10 µM |
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a broader class of pyrrolone derivatives, which are frequently modified at the 4- and 5-positions to optimize biological activity. Key structural analogues include:
F3226-1197 : Replaces the thiophene-2-carbonyl group with a phenyl ring at position 2.
STOCK3S-92907 : Features a benzoyl group at position 4 and retains the thiophene-2-carbonyl moiety at position 3.
Compound 1 (A2844/119997) : A parent compound with a simpler substitution pattern, lacking the dimethylthiazolyl group .
Additional structurally related compounds from the literature:
- 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one : Substituted with a nitro group and tetrahydrofuran, highlighting the versatility of the pyrrolone scaffold .
- 4-(1-Benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one : Incorporates a benzofuran and thiadiazole group, demonstrating the role of aromatic heterocycles in modulating activity .
Key Findings :
- The thiophene-2-carbonyl group in F3226-1198 enhances inhibitory potency compared to the phenyl group in F3226-1197 , suggesting that electron-rich heterocycles improve target engagement .
- The 4,5-dimethylthiazolyl moiety contributes to stability and solubility, as its absence in Compound 1 results in reduced activity.
Physicochemical and Crystallographic Properties
Isostructural derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analogue (5) , demonstrate that halogen substitutions (Cl vs. Br) minimally affect molecular conformation but alter crystal packing due to differences in van der Waals radii. These studies underscore the importance of crystallography in rational drug design .
Q & A
Q. How does the thiophene-2-carbonyl group influence the compound’s electronic properties?
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
- Answer : Poor crystal growth due to flexible pyrrolone rings can be mitigated by:
- Co-crystallization with small molecules (e.g., dimethyl sulfoxide).
- Low-temperature (100 K) X-ray diffraction to stabilize crystal packing (as in ).
- TWINABS software to correct for twinning in monoclinic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
